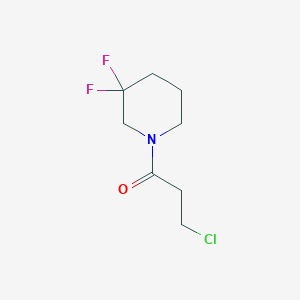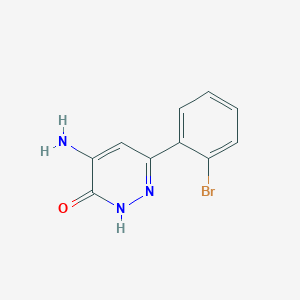
4-Amino-6-(2-bromophenyl)pyridazin-3-ol
Übersicht
Beschreibung
“4-Amino-6-(2-bromophenyl)pyridazin-3-ol” is a chemical compound that falls under the pyridazine family. It has been used in the development of novel and potent FABP4 inhibitors . FABP4 inhibitors are of synthetic and therapeutic interest and ongoing clinical studies indicate that they may be a promise for the treatment of cancer, as well as other diseases .
Synthesis Analysis
The synthesis of “this compound” is part of a broader research effort to develop more effective FABP4 inhibitors . The synthesis process involves a two-step computing assisted molecular design based on the established scaffold of a co-crystallized ligand .Molecular Structure Analysis
The molecular formula of “this compound” is C10H8BrN3O. The molecular weight is 266.09 g/mol.Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
- Intricate Heterocyclic Structures : This compound is utilized in the synthesis of intricate heterocyclic structures, such as 5H-pyridazino[4,5-b]indoles and their benzofurane analogues, through novel, efficient pathways involving intramolecular Heck-type reactions and Buchwald–Hartwig amination, demonstrating its versatility in complex organic synthesis (Dajka-Halász et al., 2004).
Applications in Base Oil Improvement
- Base Oil Improvement : Derivatives of pyridazinone, including those related to 4-Amino-6-(2-bromophenyl)pyridazin-3-ol, have been tested for their efficacy as antioxidants in improving the quality of base oil, showcasing their chemical stability and potential for industrial applications (Nessim, 2017).
Medicinal Chemistry and Biological Activities
- Anticancer and Antiangiogenic Agents : Research into pyridazinone derivatives has identified compounds with significant inhibitory effects on various human cancer cell lines, highlighting the potential of this compound related structures as lead compounds in the development of new anticancer and antiangiogenic therapies (Kamble et al., 2015).
- Herbicidal Activities : Certain 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, which may be synthesized using pathways involving this compound, display promising herbicidal activities, suggesting their potential for agricultural applications (Xu et al., 2008).
Zukünftige Richtungen
The future directions of “4-Amino-6-(2-bromophenyl)pyridazin-3-ol” could involve its use in the development of more effective FABP4 inhibitors . FABP4 inhibitors are of synthetic and therapeutic interest and ongoing clinical studies indicate that they may be a promise for the treatment of cancer, as well as other diseases .
Wirkmechanismus
Target of Action
Similar compounds have been reported to interact with enzymes such as acetylcholinesterase (ache) .
Mode of Action
Compounds with similar structures have been reported to inhibit the activity of ache , which could potentially lead to changes in nerve pulse transmission .
Biochemical Pathways
Inhibition of ache, as seen with similar compounds , can affect cholinergic signaling pathways.
Pharmacokinetics
Similar compounds have been reported to have good bioavailability .
Result of Action
Inhibition of ache by similar compounds can lead to changes in nerve pulse transmission, potentially affecting behavior and body movement .
Biochemische Analyse
Biochemical Properties
4-Amino-6-(2-bromophenyl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system. This interaction can lead to a reduction in acetylcholinesterase activity, affecting normal nerve impulse transmission . Additionally, this compound may interact with other biomolecules involved in oxidative stress responses, potentially influencing the levels of reactive oxygen species and related biomarkers .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with acetylcholinesterase can lead to changes in nerve cell signaling, resulting in altered behavior and movement in organisms . Furthermore, this compound may impact gene expression related to oxidative stress, thereby affecting cellular metabolism and overall cell health .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, its inhibition of acetylcholinesterase results in the accumulation of acetylcholine, which can disrupt normal nerve function . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of genes involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase activity, resulting in long-term behavioral changes and impaired movement in organisms . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating oxidative stress responses and improving cell function. At higher doses, it can lead to toxic or adverse effects, including severe inhibition of acetylcholinesterase activity, resulting in impaired nerve function and behavioral changes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress responses and acetylcholine metabolism. For example, its inhibition of acetylcholinesterase affects the breakdown of acetylcholine, leading to its accumulation and subsequent impact on nerve function . Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in oxidative stress responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. It may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Once inside the cells, this compound can accumulate in specific compartments or organelles, influencing its activity and function . The compound’s distribution within tissues can also affect its overall efficacy and potency in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with acetylcholinesterase may localize it to nerve cells, where it can exert its inhibitory effects . Additionally, this compound may undergo post-translational modifications that influence its stability, activity, and interactions with other biomolecules .
Eigenschaften
IUPAC Name |
5-amino-3-(2-bromophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-7-4-2-1-3-6(7)9-5-8(12)10(15)14-13-9/h1-5H,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEGNVYWPWJUKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C(=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


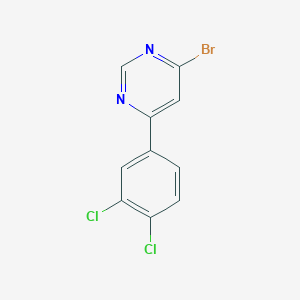
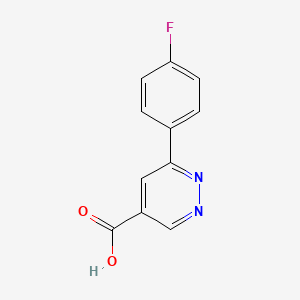
![[4-(2-Fluorobenzyloxy)-pyrazol-1-yl]-acetic acid](/img/structure/B1475594.png)
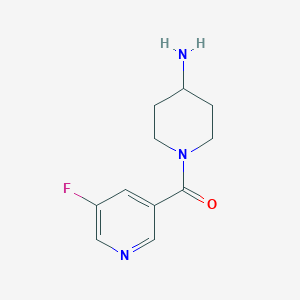
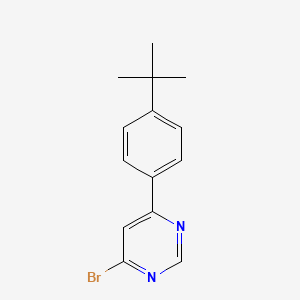
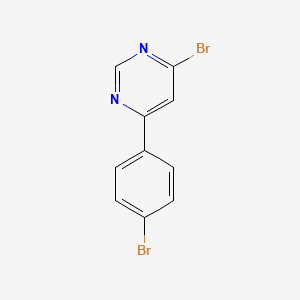
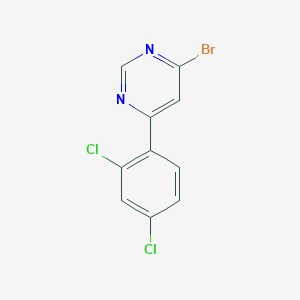
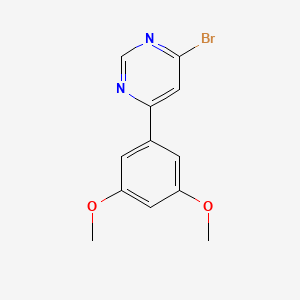
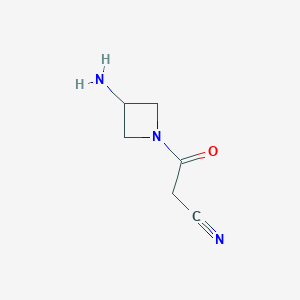
![1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-ol](/img/structure/B1475606.png)
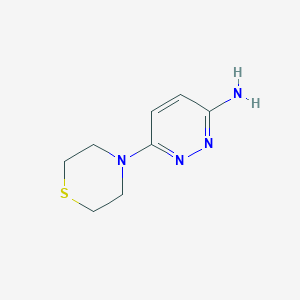
![Cyclopropyl-(2,2-difluorobenzo[1,3]dioxol-5-ylmethyl)-amine](/img/structure/B1475609.png)
